![molecular formula C8H12O4 B2439306 Ethyl 3,5-dioxohexanoate CAS No. 19841-57-7](/img/structure/B2439306.png)
Ethyl 3,5-dioxohexanoate
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Overview
Description
Ethyl 3,5-dioxohexanoate is a chemical compound with the molecular formula C8H12O4 . It is used in various chemical reactions and can be obtained from several suppliers .
Synthesis Analysis
The synthesis of Ethyl 3,5-dioxohexanoate can be achieved through several methods. One such method involves the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate . Another method involves a two-step process as described in a patent .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dioxohexanoate contains a total of 23 bonds. These include 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 2 ketones (aliphatic) .
Chemical Reactions Analysis
The chemical reactions involving Ethyl 3,5-dioxohexanoate are complex and can result in a variety of products. For example, the enzymatic reduction of Ethyl 3,5-dioxohexanoate can result in the formation of almost enantiomerically and diastereomerically pure compounds, introducing two stereogenic centers .
Physical And Chemical Properties Analysis
Ethyl 3,5-dioxohexanoate has a molecular weight of 172.18 . It has a predicted density of 1.087±0.06 g/cm3 . The boiling point is 58-62 °C under a pressure of 0.65 Torr .
Scientific Research Applications
1. Synthesis of Complex Organic Compounds
Ethyl 3,5-dioxohexanoate serves as a key precursor in the synthesis of complex organic compounds. For instance, it has been employed in the synthesis of Ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, a compound obtained through the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, illustrating its role in intricate chemical synthesis processes (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).
2. Biocatalysis and Stereoselective Reduction
The compound is instrumental in biocatalysis, as seen in studies where diketoreductase from Acinetobacter baylyi ATCC 33305 stereoselectively reduced ethyl-6-(benzyloxy)-3,5-dioxohexanoate to ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, showcasing its potential in creating advanced intermediates for crucial medications like statin drugs (Xuri Wu, Chen Chen, Nan Liu, & Yijun Chen, 2011).
3. Precursor for N-substituted Compounds
Ethyl 3,5-dioxohexanoate derivatives have been explored for synthesizing N-substituted compounds such as 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This utilization emphasizes its role in developing compounds with potential pharmaceutical applications (V. Thakur, D. Sharma, & P. Das, 2015).
4. Role in Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of various organic molecules. For example, the hydrogenation of methyl 3,5-dioxohexanoate using specific catalysts has led to the production of anti 3,5-dihydroxyester, a precursor for unsaturated lactones, highlighting its versatility in synthetic organic chemistry (L. Shao, Toshiyuki Seki, H. Kawano, & M. Saburi, 1991).
Safety and Hazards
properties
IUPAC Name |
ethyl 3,5-dioxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-12-8(11)5-7(10)4-6(2)9/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOOGSMECVGPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dioxohexanoate |
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